3-(Butylamino)-5-formyl-2-(4-methoxyphenoxy)benzene-1-sulfonamide
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Overview
Description
3-(Butylamino)-5-formyl-2-(4-methoxyphenoxy)benzene-1-sulfonamide is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butylamino)-5-formyl-2-(4-methoxyphenoxy)benzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the sulfonamide group, the introduction of the butylamino group, and the attachment of the methoxyphenoxy group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles may also be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
3-(Butylamino)-5-formyl-2-(4-methoxyphenoxy)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the formyl group yields a carboxylic acid, while reduction of a nitro group results in an amine.
Scientific Research Applications
3-(Butylamino)-5-formyl-2-(4-methoxyphenoxy)benzene-1-sulfonamide has diverse scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(Butylamino)-5-formyl-2-(4-methoxyphenoxy)benzene-1-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxyphenoxy)benzene-1-sulfonamide: Shares the sulfonamide and methoxyphenoxy groups but lacks the butylamino and formyl groups.
N-(Prop-2-yn-1-yl)benzene-1-sulfonamide: Contains a different substituent on the sulfonamide group.
Uniqueness
3-(Butylamino)-5-formyl-2-(4-methoxyphenoxy)benzene-1-sulfonamide is unique due to its combination of functional groups, which confer distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
62274-16-2 |
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Molecular Formula |
C18H22N2O5S |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
3-(butylamino)-5-formyl-2-(4-methoxyphenoxy)benzenesulfonamide |
InChI |
InChI=1S/C18H22N2O5S/c1-3-4-9-20-16-10-13(12-21)11-17(26(19,22)23)18(16)25-15-7-5-14(24-2)6-8-15/h5-8,10-12,20H,3-4,9H2,1-2H3,(H2,19,22,23) |
InChI Key |
VLNPBOFIIKAMIV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=C(C(=CC(=C1)C=O)S(=O)(=O)N)OC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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